Nonyl 8-((2-hydroxyethyl)(7-(nonyldisulfanyl)heptyl)amino)octanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nonyl 8-((2-hydroxyethyl)(7-(nonyldisulfanyl)heptyl)amino)octanoate is a complex organic compound with the molecular formula C35H71NO3S2. This compound is known for its unique structure, which includes a nonyl group, a hydroxyethyl group, and a nonyldisulfanyl group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Nonyl 8-((2-hydroxyethyl)(7-(nonyldisulfanyl)heptyl)amino)octanoate involves multiple steps. One common method includes the alkylation of a secondary amine with a lipid bromo ester. The reaction typically proceeds under mild conditions, with the use of solvents such as ethanol or chloroform .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is usually purified using techniques such as high-performance liquid chromatography (HPLC) or gas chromatography (GC) .
Analyse Chemischer Reaktionen
Types of Reactions
Nonyl 8-((2-hydroxyethyl)(7-(nonyldisulfanyl)heptyl)amino)octanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or disulfides .
Wissenschaftliche Forschungsanwendungen
Nonyl 8-((2-hydroxyethyl)(7-(nonyldisulfanyl)heptyl)amino)octanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of cellular processes and as a component in lipid nanoparticles for drug delivery.
Medicine: Investigated for its potential use in drug formulations and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Nonyl 8-((2-hydroxyethyl)(7-(nonyldisulfanyl)heptyl)amino)octanoate involves its interaction with cellular membranes and proteins. The compound can form lipid nanoparticles that facilitate the delivery of therapeutic agents into cells. It binds to the negatively charged backbone of mRNA, protecting it from degradation and enabling its entry into cells via receptor-mediated endocytosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
SM-102: A synthetic amino lipid used in lipid nanoparticles for mRNA delivery.
ALC-0315: Another lipid nanoparticle component used in drug delivery systems.
Uniqueness
Nonyl 8-((2-hydroxyethyl)(7-(nonyldisulfanyl)heptyl)amino)octanoate is unique due to its specific structure, which includes a nonyldisulfanyl group. This feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties .
Eigenschaften
Molekularformel |
C35H71NO3S2 |
---|---|
Molekulargewicht |
618.1 g/mol |
IUPAC-Name |
nonyl 8-[2-hydroxyethyl-[7-(nonyldisulfanyl)heptyl]amino]octanoate |
InChI |
InChI=1S/C35H71NO3S2/c1-3-5-7-9-11-18-24-32-39-35(38)27-21-15-13-16-22-28-36(30-31-37)29-23-17-14-20-26-34-41-40-33-25-19-12-10-8-6-4-2/h37H,3-34H2,1-2H3 |
InChI-Schlüssel |
LBMZSNWFQXUHQP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCSSCCCCCCCCC)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.